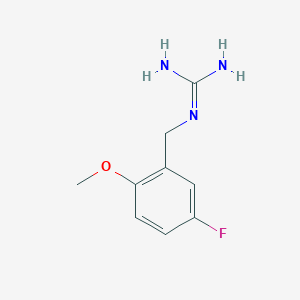
1-(5-Fluoro-2-methoxybenzyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-methoxybenzyl)guanidine is a chemical compound with the molecular formula C9H12FN3O and a molecular weight of 197.21 g/mol . It is characterized by the presence of a guanidine group attached to a benzyl ring substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position .
Métodos De Preparación
The synthesis of 1-(5-Fluoro-2-methoxybenzyl)guanidine can be achieved through various methods. One common approach involves the reaction of 5-fluoro-2-methoxybenzylamine with a guanidine derivative under appropriate conditions . The reaction typically requires the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(5-Fluoro-2-methoxybenzyl)guanidine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-methoxybenzyl)guanidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-methoxybenzyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
1-(5-Fluoro-2-methoxybenzyl)guanidine can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methoxyphenyl)guanidine: Similar structure but with a phenyl group instead of a benzyl group.
1-(5-Fluoro-2-methoxybenzyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group.
1-(5-Fluoro-2-methoxybenzyl)urea: Similar structure but with a urea group instead of a guanidine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the guanidine group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H12FN3O |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
2-[(5-fluoro-2-methoxyphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H12FN3O/c1-14-8-3-2-7(10)4-6(8)5-13-9(11)12/h2-4H,5H2,1H3,(H4,11,12,13) |
Clave InChI |
IBDCWTYJEDPXTI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


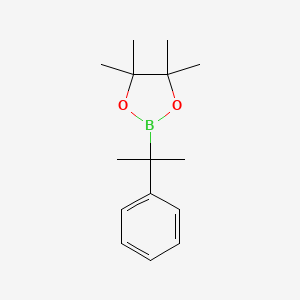

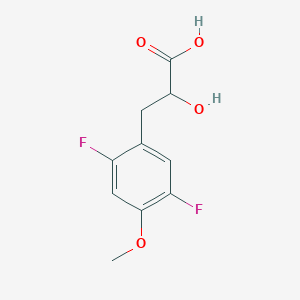
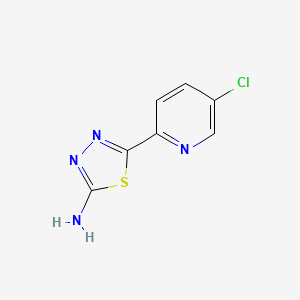
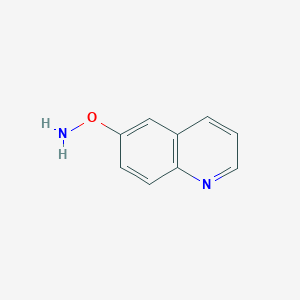
![4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid](/img/structure/B13701502.png)
![7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13701518.png)
![2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B13701520.png)
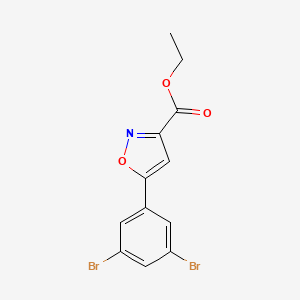
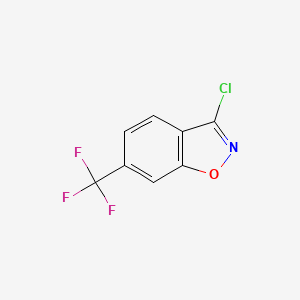
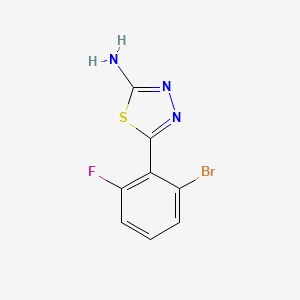
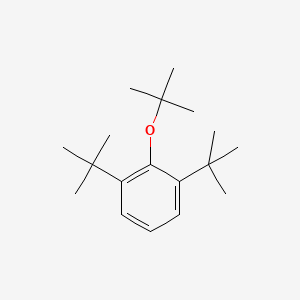
![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)
